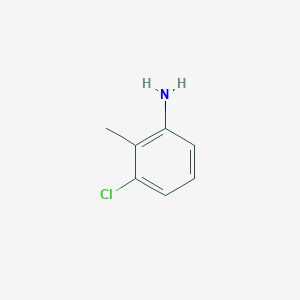

3-Chloro-2-methylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVPLKVDZNDZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6259-40-1 (hydrochloride) | |

| Record name | 3-Chloro-2-methylphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024815 | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline] | |

| Record name | 3-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C @ 760 MM HG | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

87-60-5 | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8LP81715 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

O-2 °C | |

| Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 3 Chloro 2 Methylaniline

Established Synthetic Routes and Reaction Conditions

The principal pathway to 3-chloro-2-methylaniline involves two key steps: the chlorination of o-nitrotoluene to form 2-chloro-6-nitrotoluene (B1664060), followed by the reduction of the nitro group to an amine. chemdad.comguidechem.com

The initial chlorination is typically carried out by treating o-nitrotoluene with chlorine gas in the presence of a catalyst, such as ferric chloride. chemdad.com The reaction temperature is maintained between 50-60°C. chemdad.com Once the desired density of the reaction mixture is achieved, the product, 2-chloro-6-nitrotoluene, is isolated through washing and vacuum distillation. chemdad.com

The subsequent reduction of 2-chloro-6-nitrotoluene is a critical step where different methodologies are employed to achieve high yield and purity of the final product, this compound. guidechem.comsemanticscholar.orgsemanticscholar.org

The reduction of the intermediate, 2-chloro-6-nitrotoluene, is a focal point of research to enhance the efficiency and selectivity of the synthesis of this compound. semanticscholar.orgsemanticscholar.org Both catalytic hydrogenation and chemical reduction methods are well-established. chemdad.comguidechem.com

Catalytic hydrogenation is a widely used method for the reduction of 2-chloro-6-nitrotoluene due to its efficiency and cleaner reaction profile compared to chemical reduction methods. guidechem.comresearchgate.net This process involves reacting 2-chloro-6-nitrotoluene with hydrogen gas in the presence of a metal catalyst. researchgate.netgoogle.com The choice of catalyst and reaction conditions significantly influences the reaction's success, particularly in preventing the undesired side reaction of dechlorination. google.comccspublishing.org.cn

Chlorination and Reduction of o-Nitrotoluene Derivatives

Catalytic Hydrogenation from 2-Chloro-6-nitrotoluene

Optimization of Catalyst Systems (e.g., Raney Nickel, Pt/C)

The selection of an appropriate catalyst is crucial for the selective hydrogenation of the nitro group without affecting the chloro-substituent. google.comccspublishing.org.cn Commonly employed catalysts include Raney nickel and platinum on carbon (Pt/C). google.comvulcanchem.comgoogle.com

Raney nickel, often modified with other metals like iron, has been shown to be an effective catalyst for the hydrogenation of nitro compounds. google.com The addition of iron to the Raney nickel catalyst can suppress the formation of by-products. google.com For instance, a Raney nickel catalyst with a high iron content (around 10-30% by weight relative to the nickel and iron sum) has demonstrated enhanced activity and selectivity. google.com

Platinum on carbon (Pt/C) is another highly effective catalyst for the hydrogenation of chloronitroaromatic compounds. researchgate.netgoogle.com Research has shown that modifying the Pt/C catalyst with nitrogenous organic compounds can lead to high selectivity in the synthesis of this compound. semanticscholar.org Palladium on carbon (Pd/C) has also been investigated and shows high selectivity with minimal dehalogenation, even without the use of inhibitors under specific conditions. researchgate.netscientific.netresearchgate.net

| Catalyst System | Key Findings |

| Raney Nickel | A patent describes its use with dechlorination inhibitors like dicyandiamide (B1669379) for the reduction of 2-chloro-6-nitrotoluene. vulcanchem.com Another source mentions its use in a catalytic hydrogenation reduction to directly prepare this compound from 2-chloro-6-nitrotoluene. guidechem.com |

| Pt/C | Can be modified with nitrogenous organic compounds to achieve high selectivity in the synthesis of this compound. semanticscholar.org It is a known catalyst for catalytic hydrogenation reactions. google.com |

| Pd/C | A study on the kinetics of 2-chloro-6-nitrotoluene hydrogenation using a Pd-only catalyst on activated carbon showed very high selectivity with less than 1.2% dehalogenation, even without inhibitors. researchgate.netscientific.netresearchgate.net |

Influence of Co-catalysts and Dechlorination Inhibitors

A significant challenge in the catalytic hydrogenation of chloronitroaromatic compounds is the potential for hydrodechlorination, which reduces the yield of the desired chlorinated amine. google.comccspublishing.org.cn To mitigate this, co-catalysts and dechlorination inhibitors are often employed. vulcanchem.comgoogle.com

Thiophene (B33073) has been identified as an effective dechlorination inhibitor when hydrogenating molten chlorinated aromatic nitro compounds. google.com The use of thiophene allows for the reaction to be carried out in the melt, avoiding the need for solvents. google.com Other inhibitors include dicyandiamide, which has been used in conjunction with Raney nickel catalysts. vulcanchem.com

The introduction of certain organic ligands containing atoms like phosphorus, sulfur, or nitrogen can modify the metal surface of the catalyst. ccspublishing.org.cn This modification can sterically or electronically hinder the adsorption of the substrate in a way that prevents dechlorination. ccspublishing.org.cn However, these ligands can sometimes reduce the catalyst's activity. ccspublishing.org.cn Another approach involves using nitrogen-doped carbon-coated catalysts, which have shown high activity and selectivity, obviating the need for separate inhibitors. google.com

| Inhibitor/Co-catalyst | Function |

| Thiophene | Acts as a dechlorination inhibitor during the catalytic hydrogenation of molten chlorinated aromatic nitro compounds. google.com |

| Dicyandiamide | Used as a dechlorination inhibitor with Raney nickel catalysts in the reduction of 2-chloro-6-nitrotoluene. vulcanchem.com |

| Nitrogenous Organic Compounds | Modify Pt/C catalysts to enhance selectivity. semanticscholar.org |

| Nitrogen-doped carbon coating | Creates a catalyst with high intrinsic selectivity, eliminating the need for external inhibitors. google.com |

Impact of Reaction Parameters (Temperature, Pressure, Time)

The efficiency and selectivity of the catalytic hydrogenation are also highly dependent on reaction parameters such as temperature, pressure, and reaction time. researchgate.netscientific.netresearchgate.net

For the hydrogenation of 2-chloro-6-nitrotoluene using a palladium-on-carbon catalyst without inhibitors, optimal conditions have been identified as a temperature of 353 K (80°C), a hydrogen pressure of 1 MPa, and a stirring speed of 1200 rpm. researchgate.netscientific.netresearchgate.net Under these conditions, the reaction exhibits high selectivity, with the yield of the dehalogenated side product being less than 1.2%. researchgate.netscientific.netresearchgate.net The reaction kinetics were found to be zero-order with respect to hydrogen and first-order with respect to 2-chloro-6-nitrotoluene. researchgate.netscientific.netresearchgate.net The apparent activation energy for this hydrogenation was calculated to be 60.58 kJ/mol. researchgate.netscientific.netresearchgate.net

In another process using a polysulfide solution, the reaction temperature is controlled between 30-105°C. google.com A different method involving sulfur and sodium bicarbonate specifies a reaction temperature of 110-140°C for 10-24 hours. google.com

| Parameter | Optimized Value/Range | Impact |

| Temperature | 353 K (80°C) for Pd/C catalyst researchgate.netscientific.netresearchgate.net | Affects reaction rate and selectivity. Higher temperatures can sometimes lead to increased side reactions. |

| Pressure | 1 MPa for Pd/C catalyst researchgate.netscientific.netresearchgate.net | Influences the concentration of dissolved hydrogen, which can affect the reaction rate. |

| Reaction Time | Varies depending on the specific method, from hours to a full day. google.com | Sufficient time is needed for complete conversion of the starting material. |

A classic and industrially relevant method for the reduction of nitroarenes is the use of iron powder in the presence of an acid, typically hydrochloric acid. chemdad.comguidechem.com This method, known as the Béchamp reduction, is a robust and cost-effective alternative to catalytic hydrogenation.

In this process, hydrochloric acid and iron powder are heated to around 90°C in a reaction vessel. chemdad.comlookchem.com Molten 2-chloro-6-nitrotoluene is then slowly added to the mixture. chemdad.comlookchem.com The reaction is allowed to reflux for several hours to ensure complete reduction. chemdad.com After cooling, the reaction mixture is neutralized with an alkali, and the product, this compound, is isolated by steam distillation. chemdad.com

Research into this system has shown that activating the iron powder with concentrated hydrochloric acid prior to the reduction can be beneficial. scribd.com This method has been successfully applied to a wide range of aromatic nitro compounds, yielding the corresponding amines in good yields without the formation of chlorinated by-products that can occur with other methods. scribd.com The reaction is typically carried out in a solvent like benzene (B151609). scribd.com

| Reactant | Role | Conditions |

| Iron Powder | Reducing agent | Activated with hydrochloric acid. chemdad.comscribd.com |

| Hydrochloric Acid | Creates an acidic medium and activates the iron powder. chemdad.comscribd.com | Used in concentrated or dilute form. chemdad.comscribd.com |

| 2-Chloro-6-nitrotoluene | Starting material | Added slowly to the heated iron/acid mixture. chemdad.com |

| Temperature | ~90°C and reflux | Ensures a sufficient reaction rate for complete reduction. chemdad.com |

Reactions Involving Polysulfides and Ammonium (B1175870) Salts

The synthesis of this compound can be efficiently achieved by the reduction of 6-chloro-2-nitrotoluene using an aqueous solution of a polysulfide. google.com The process involves dissolving the polysulfide in water, adding an ammonium salt, and then heating the mixture. The 6-chloro-2-nitrotoluene is added dropwise to the heated solution, with the temperature maintained between 30°C and 105°C. google.com Upon completion of the reaction, the organic phase containing the product is separated, neutralized, and purified by vacuum distillation to yield this compound with high purity and yield. google.com One specific example of this method reported a product purity of 99.80% and a yield of 98.80%. google.com

The underlying mechanism of this reduction, known as the Zinin reduction, is complex and not fully elucidated. cnrs.fr It is generally accepted that the reaction proceeds through several intermediate steps. The first product is likely a nitroso compound, which is then rapidly reduced to a hydroxylamine (B1172632) and finally to the corresponding amine. cnrs.frnitrkl.ac.in The rate-determining step is thought to be the initial attack of the divalent negative sulfur species on the nitro group. cnrs.fr

The choice of polysulfide and ammonium salt can be varied in this synthetic method. google.com Different polysulfides, such as sodium polysulfide, calcium polysulfide, and ammonium polysulfide, are effective reagents for the reduction. google.com The presence of an ammonium salt is noted to accelerate the reaction. mst.edu A range of ammonium salts can be employed, including ammonium chloride, ammonium sulfate, ammonium nitrate, and ammonium bromide, among others. google.com This flexibility allows for the selection of reagents based on cost, availability, and safety considerations, contributing to the method's low production cost and high security. google.com

Reagent Variations in the Synthesis of this compound google.com

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Polysulfide | Sodium Polysulfide, Calcium Polysulfide, Ammonium Polysulfide | Reducing Agent |

| Ammonium Salt | Ammonium Chloride, Ammonium Sulfate, Ammonium Nitrate, Ammonium Bromide | Reaction Promoter |

Direct Chlorination of 2-Methylaniline

An alternative synthetic approach is the direct electrophilic chlorination of 2-methylaniline. This method presents a significant challenge in controlling the position of the incoming chlorine atom on the aromatic ring due to the activating and directing effects of the amino and methyl groups.

The direct chlorination of 2-methylaniline typically results in a mixture of isomers, primarily the 3-chloro and 5-chloro products, along with the para-chlorinated isomer (4-chloro-2-methylaniline). The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 2-methylaniline, the positions ortho and para to the strongly activating amino group are positions 3, 5, and 6. The methyl group at position 2 sterically hinders the approach to position 3 to some extent.

Research has shown that reacting 2-methylaniline with chlorine gas in a highly acidic medium like 95.9% concentrated sulfuric acid yields a mixture of this compound and 5-chloro-2-methylaniline (B43014) in a 57:43 ratio. google.com This indicates a slight preference for chlorination at the 3-position over the 5-position under these specific conditions. google.com The formation of the para-isomer, 4-chloro-2-methylaniline, is also a significant competing reaction. beilstein-journals.org

Isomer Distribution in Direct Chlorination of 2-Methylaniline google.com

| Product Isomer | Position of Chlorine | Distribution Ratio |

|---|---|---|

| This compound | meta to -NH2, ortho to -CH3 | 57% |

| 5-Chloro-2-methylaniline | meta to -NH2, meta to -CH3 | 43% |

The reaction conditions, particularly the acidic medium and temperature, play a crucial role in determining the regioselectivity of the chlorination. Performing the reaction in a strong acid like concentrated sulfuric acid protonates the highly activating amino group to form an anilinium ion (-NH3+). allsubjectjournal.com This anilinium group is a meta-director and deactivating, which alters the regiochemical outcome of the electrophilic substitution. The observed formation of meta-chloro isomers (3-chloro and 5-chloro) is a direct consequence of this effect. google.com

The temperature also influences the reaction. The reported reaction that produced the 57:43 mixture of 3-chloro and 5-chloro isomers was conducted at 50°C. google.com Variations in temperature can affect the rate of reaction and potentially the isomer distribution, although specific data on this effect for this particular reaction are limited. For instance, in the hydrolysis of a related compound, mono-5-chloro, 2-methylaniline phosphate (B84403) ester, temperature was a key factor studied, indicating its general importance in reactions involving substituted anilines. allsubjectjournal.com

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a push towards developing more environmentally benign and selective synthetic methods. For the chlorination of anilines, this includes the use of novel catalysts and solvent systems. One approach uses copper(II) chloride (CuCl2) in ionic liquids for the direct chlorination of unprotected aniline (B41778) derivatives. beilstein-journals.org While this protocol was optimized for para-chlorination, it represents a safer operational choice by avoiding supplementary oxygen or gaseous HCl. beilstein-journals.org

More targeted for achieving different regioselectivity is the use of catalyst-controlled reactions. A Lewis basic selenoether catalyst has been developed for the highly ortho-selective chlorination of unprotected anilines, including 2-methylaniline. nsf.gov In the presence of this catalyst, the chlorination of 2-methylaniline with N-chlorosuccinimide (NCS) resulted in nearly exclusive ortho-chlorination (relative to the amino group), yielding 6-chloro-2-methylaniline, rather than the 3-chloro or 5-chloro isomers. nsf.gov Conversely, the uncatalyzed reaction primarily yielded the para-chlorinated product. nsf.gov While not a direct route to this compound, this work demonstrates the power of catalyst design to overcome the innate directing effects of substituents and achieve high regioselectivity, a key principle of modern synthetic and green chemistry.

Another approach considered to be a greener alternative for the reduction step is catalytic hydrogenation. The synthesis of this compound from 2-chloro-6-nitrotoluene can be performed using a W4 type Raney nickel catalyst, which avoids the use of stoichiometric reducing agents like iron powder. guidechem.comsemanticscholar.org

Development of More Sustainable and Efficient Protocols

A notable advancement in the synthesis of this compound is the development of a process that utilizes inexpensive and low-toxicity sulfur as the reducing agent. google.com This method involves the reaction of 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide as the solvent. google.com The protocol is distinguished by its mild reaction conditions and high yields, with a simple filtration and distillation process for product isolation, making it well-suited for industrial-scale production. google.com

Another approach aimed at improving efficiency and safety involves the use of polysulfides (such as sodium polysulfide, calcium polysulfide, or ammonium polysulfide) in an aqueous medium. google.com This method, which reacts 6-chloro-2-nitrotoluene with the polysulfide in the presence of an ammonium salt, reports high yields (up to 98.08%) and avoids the need for expensive catalysts, contributing to lower production costs and cleaner production cycles. google.com

The following table details experimental data from a patented sustainable process using sulfur as a reducing agent, illustrating the impact of reaction parameters on product yield. google.com

Table 1: Effect of Reaction Conditions on the Yield of this compound Synthesis

| Molar Equivalents of Sulfur | Molar Equivalents of NaHCO₃ | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 5 | 5 | 110 | 10 | 77 | 99 |

| 4 | 3 | 130 | 12 | 81 | 99 |

| 3 | 3 | 130 | 20 | 80 | 99 |

| 3 | 3 | 140 | 24 | 85 | 99 |

Data sourced from patent CN100427458C, using 0.3 moles of 2-chloro-6-nitrotoluene as the starting material. google.com

Exploration of Alternative Reducing Agents and Solvents

The reduction of the nitro group is the critical step in synthesizing this compound from its nitro-aromatic precursors. Research has explored a wide array of reducing agents to replace or improve upon traditional systems like iron in acidic media. commonorganicchemistry.comunimi.it

Catalytic Hydrogenation: This remains a primary method, with hydrogen gas (H₂) being an efficient and clean reductant. mdpi.com The choice of catalyst is crucial; while Raney nickel is effective, catalysts like palladium on carbon (Pd/C) are also frequently used for reducing aromatic nitro groups. commonorganicchemistry.com A challenge with these powerful catalysts is preventing undesired side reactions, such as the dehalogenation of the chloro-substituent. commonorganicchemistry.com

Alternative Hydrogen Sources: To circumvent the challenges of using high-pressure hydrogen gas, alternative hydrogen donors have been investigated.

Hydrazine (B178648) (N₂H₄·H₂O): Hydrazine hydrate (B1144303) is a potent liquid reducing agent used in both laboratory and industrial settings. mdpi.com It can effectively reduce nitroarenes at low temperatures, often in the presence of a catalyst. unimi.itmdpi.com

Sodium Hypophosphite (NaH₂PO₂): In combination with hypophosphorous acid, sodium hypophosphite can generate hydrogen in-situ. researchgate.net An optimized system using a Pd/C catalyst in a water/2-MeTHF solvent mixture at 60°C has been shown to be effective for nitro group reduction. researchgate.net

Formic Acid: Recognized as a sustainable reducing agent, formic acid can be derived from biomass or CO₂ hydrogenation. unimi.it It is often used with a base like triethylamine (B128534), although base-free protocols are preferred to simplify purification. unimi.it

Stoichiometric Reducing Agents:

Metals: Besides iron, other metals like zinc (Zn) and tin (Sn) are effective for nitro group reduction under acidic conditions. commonorganicchemistry.commdpi.com

Sulfides: Sodium sulfide (B99878) (Na₂S) and sodium polysulfide are useful alternatives, particularly when acidic conditions or catalytic hydrogenation are incompatible with other functional groups on the substrate. google.comgoogle.comcommonorganicchemistry.com They can sometimes offer selectivity in reducing one nitro group in a polynitro compound. commonorganicchemistry.comspcmc.ac.in

Hydrosilanes: In the presence of an iron catalyst, hydrosilanes like tetramethyldisiloxane (TMDS) offer an alternative route for the reduction of nitroarenes to amines. researchgate.net

The following table summarizes various reducing agents used for the conversion of aromatic nitro compounds to amines.

Table 2: Overview of Alternative Reducing Agents for Nitroarene Reduction

| Reducing Agent/System | Hydrogen Source | Typical Catalyst | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ Gas | Pd/C, Raney Ni, Pt | High efficiency, clean, but can cause dehalogenation. commonorganicchemistry.commdpi.com |

| Hydrazine Hydrate | N₂H₄·H₂O | Fe-based | Effective at low temperatures; hydrazine is toxic. unimi.itmdpi.com |

| Sodium Hypophosphite | In-situ H₂ generation | Pd/C | Avoids handling H₂ gas; optimized in H₂O/2-MeTHF. researchgate.net |

| Iron Metal | Proton Donor (Acid) | None | Classic, low-cost method (Béchamp reduction). unimi.it |

| Zinc Metal | Proton Donor (Acid) | None | Mild method for reducing nitro groups. commonorganicchemistry.com |

| Sodium/Ammonium Polysulfide | Self | None | Inexpensive, low toxicity, suitable for industrial scale. google.comcommonorganicchemistry.com |

| Hydrosilanes (e.g., TMDS) | Si-H bond | Fe(acac)₃ | Alternative to traditional hydrogenation. researchgate.net |

Reaction Kinetics and Thermodynamics in this compound Synthesis

Understanding the kinetics and thermodynamics of the synthesis is essential for process optimization, enabling control over reaction rates, yield, and selectivity. While specific studies detailing these parameters for the industrial synthesis of this compound are not widely published, valuable insights can be drawn from kinetic investigations of analogous reactions, particularly the catalytic reduction of substituted nitroaromatics.

Rate Law Determination and Kinetic Modeling

The catalytic reduction of nitroaromatic compounds, a key step in the synthesis of this compound, is often studied using model compounds. For instance, the reduction of 2-nitroaniline (B44862) and other nitroaromatics using sodium borohydride (B1222165) (NaBH₄) as the reducing agent and various nanocatalysts has been investigated. uokerbala.edu.iqrdd.edu.iq In such systems, where the reducing agent (NaBH₄) is used in large excess compared to the nitroaromatic substrate, the reaction rate is independent of the NaBH₄ concentration and typically exhibits pseudo-first-order kinetics with respect to the nitroaromatic compound. nih.gov The progress of the reaction can be monitored over time by measuring the decrease in the UV-Vis absorbance of the nitroaromatic compound. uokerbala.edu.iqrdd.edu.iq

For reductions using sulfides, such as the Zinin reduction, the rate-determining step is believed to be the initial attack of the negative divalent sulfur species on the nitro group. stackexchange.com

While these models provide a framework, the precise rate law for the synthesis of this compound would depend on the specific conditions, including the chosen reducing agent, catalyst, solvent, and temperature.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is a critical thermodynamic parameter that quantifies the minimum energy required for a reaction to occur. Determining this value is crucial for understanding the temperature sensitivity of the reaction rate. Arrhenius parameters are often determined by conducting kinetic runs at various temperatures. acta.co.in

Direct thermodynamic data for the synthesis of this compound is scarce in available literature. However, studies on related processes provide reasonable estimates. For the sequential hydrogenation of nitrobenzene, the activation energy for the reduction of the nitro group over a Ru-Pd dual active site catalyst was calculated to be 26.26 kJ mol⁻¹. nih.gov For the subsequent hydrogenation of the aniline intermediate's benzene ring, the activation energy was found to be 66.30 kJ mol⁻¹. nih.gov This first value for nitro group reduction serves as a relevant proxy for the energy barrier in the catalytic hydrogenation step to produce this compound. Kinetic studies on the hydrolysis of phosphate derivatives of this compound have also been performed to determine Arrhenius parameters for that specific reaction, demonstrating the application of these analyses to related compounds. acta.co.intsijournals.com

Iii. Advanced Chemical Reactivity and Transformation Studies of 3 Chloro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

The amino and methyl groups activate the aromatic ring towards electrophilic attack, while the chlorine atom has a deactivating effect. The directing influence of these substituents determines the position of incoming electrophiles.

The introduction of additional halogen atoms onto the 3-chloro-2-methylaniline ring is an example of electrophilic aromatic substitution. The positions of the existing amino and methyl groups primarily direct the incoming electrophile. For instance, the sequential halogenation of 2-methylaniline can produce compounds like 3-bromo-6-chloro-2-methylaniline. evitachem.com This suggests that halogenation of this compound would likely occur at the positions activated by the amino and methyl groups, while considering steric hindrance. Chlorination can be achieved using chlorine gas or other chlorinating agents, often in the presence of a Lewis acid catalyst. evitachem.com Similarly, bromination can be performed using bromine in a suitable solvent. evitachem.com

Nitration of substituted anilines is a well-studied electrophilic aromatic substitution reaction. The regioselectivity is influenced by the electronic and steric effects of the substituents. In the case of toluidine derivatives, the activating effect of the amino group (often protected as an acetamide) and the methyl group's inductive effect guide the incoming nitro group. For example, the nitration of N-(2-methylphenyl)-succinimide, a derivative of 2-methylaniline, results in a mixture of products including 2-methyl-3-nitroaniline (B147196) and 2-methyl-5-nitroaniline. ulisboa.pt This is attributed to the steric hindrance of the succinimide (B58015) group, which allows the weaker directing methyl group to influence the position of nitration. ulisboa.pt For this compound, the nitration would be directed by the strong activating effect of the amino group to the positions ortho and para to it (positions 4 and 6), and by the methyl group to positions ortho and para to it (positions 4 and 6). The presence of the chlorine atom at position 3 would also influence the final product distribution.

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group of this compound is a key site for nucleophilic reactions, allowing for a variety of chemical transformations.

The amino group can readily undergo acylation and alkylation. Acylation reactions, for instance with acyl chlorides or anhydrides, lead to the formation of amides. smolecule.com Alkylation of the amine can be achieved using alkylating agents like methyl iodide or dimethyl sulfate. evitachem.com These reactions modify the electronic properties and steric bulk of the amino group, which can be useful in multi-step syntheses.

This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. elixirpublishers.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. For example, the reaction of this compound with salicylaldehyde (B1680747) yields the corresponding salicylidene-3-chloro-2-methyl aniline (B41778) Schiff base. researchgate.netresearchgate.net These Schiff bases and their metal complexes have been a subject of research. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Salicylaldehyde | Schiff Base | researchgate.netresearchgate.net |

| This compound | 5-chlorosalicylaldehyde | Schiff Base | elixirpublishers.com |

The primary aromatic amine functionality allows this compound to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. smolecule.comgoogle.com These diazonium salts are versatile intermediates in organic synthesis. They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo dyes. nbinno.comchemicalbook.comgoogle.com For example, the diazonium salt of this compound can be coupled with various chromophenols to produce red dyes. chemicalbook.com Diazonium salts can also be used in Sandmeyer reactions to introduce a variety of substituents onto the aromatic ring. vulcanchem.com

Formation of Organometallic Complexes

This compound has demonstrated its versatility as a ligand in the formation of a variety of organometallic complexes. Its ability to coordinate with transition metals has led to the synthesis of novel compounds with potential applications in catalysis and materials science.

The coordination of this compound with various transition metals has been a subject of considerable research. The reaction of this compound with copper(II) chloride and mercury(II) chloride results in the formation of stable complexes. cdnsciencepub.com Specifically, dichloro-bi(2-chloro-6-methylaniline) copper(II) and dichloro-bi(2-chloro-6-methylaniline) mercury(II) have been synthesized and characterized. cdnsciencepub.com These studies have shown that the presence of halogen substituents on the aniline ring facilitates the formation of these complexes. cdnsciencepub.com

The stability of these complexes is influenced by the nature of the metal ion, with mercury(II) complexes generally exhibiting greater stability than their copper(II) counterparts. cdnsciencepub.com This difference in stability is attributed to the electronic properties of the metal ions and their interaction with the ligand. Spectroscopic analyses, including ultraviolet and infrared spectroscopy, have been instrumental in elucidating the structures of these complexes. cdnsciencepub.com

Furthermore, this compound serves as a precursor in the synthesis of arene-manganese tricarbonyl complexes. These complexes are valuable in the field of organic synthesis and catalysis due to their unique reactivity. The aniline can be converted to other functional groups that then coordinate with the manganese tricarbonyl moiety.

Research has also explored the coordination behavior of derivatives of this compound. For instance, the ligand 4-((3-chloro-2-methylphenyl)amino)benzoic acid, synthesized from this compound and p-chlorobenzoic acid, forms complexes with chromium(III) and copper(II) ions. npaa.in Spectral studies of these complexes have revealed octahedral geometry for Cr(III) complexes and square planar or distorted octahedral geometries for Cu(II) complexes, depending on the metal-to-ligand ratio. npaa.in In these complexes, the ligand acts as a uninegative bidentate, coordinating with the metal ion. npaa.in

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Ligand/Precursor | Metal Ion | Complex Geometry | Reference |

| 2-Chloro-6-methylaniline (B140736) | Copper(II) | Transplanar | cdnsciencepub.com |

| 2-Chloro-6-methylaniline | Mercury(II) | - | cdnsciencepub.com |

| 3-Chloro-2-methylanisole (derived from this compound) | Manganese(III) | Arene-manganese tricarbonyl | |

| 4-((3-chloro-2-methylphenyl)amino)benzoic acid | Chromium(III) | Octahedral | npaa.in |

| 4-((3-chloro-2-methylphenyl)amino)benzoic acid | Copper(II) | Square planar / Distorted octahedral | npaa.in |

The structural features of this compound make it a valuable building block for the design of more complex ligands with specific catalytic properties. Its derivatives have been incorporated into sophisticated ligand frameworks for various catalytic applications, particularly in polymerization reactions.

One notable application is in the synthesis of bulky bis(imino)pyridine ligands for cobalt complexes used in ethylene (B1197577) polymerization. mdpi.com In this context, this compound is used as a starting material to create a sterically hindered aniline derivative. mdpi.com This modified aniline is then condensed with 2,6-diacetylpyridine (B75352) to form the desired ligand. mdpi.com The resulting cobalt complexes, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), exhibit high catalytic activity for ethylene polymerization. mdpi.com The presence of the chloro group on the phenyl ring of the ligand is believed to modify the Lewis acidity of the cobalt center, enhancing its electrophilic character and influencing the catalytic performance. mdpi.com

The design of these ligands often involves creating significant steric hindrance around the metal center. This steric bulk helps to protect the active catalytic site, leading to improved thermal stability and catalytic activity. mdpi.com The combination of electronic effects from substituents like the chloro group and steric effects from bulky groups allows for fine-tuning of the catalyst's properties for specific polymerization outcomes.

Oxidative and Reductive Transformations

This compound can undergo various oxidative and reductive transformations, which are crucial for understanding its environmental fate and its potential for synthetic applications. These transformations can be induced electrochemically or through biological processes.

Kinetic parameters for the electrochemical oxidation of 3C2MA have been determined, including the standard heterogeneous rate constant and the anodic electron transfer rate constant. ijcrt.orgresearchgate.net The electro-oxidation of 3C2MA is more pronounced on a chemically modified platinum electrode compared to a bare platinum electrode, indicating the potential for catalytic degradation of this compound. researchgate.net

The main reaction pathway for the electrochemical oxidation of similar chloroanilines in non-aqueous solutions is dimerization, which often involves the elimination of the halogen substituent. researchgate.net In some cases, the eliminated chloride can be oxidized to chlorine, which can then substitute other positions on the aromatic ring, leading to the formation of more chlorinated products. researchgate.net

While specific studies on the biotransformation of this compound leading to azobenzene (B91143) derivatives are not extensively detailed in the provided search results, the electrochemical behavior of related anilines suggests that dimerization is a primary transformation pathway. researchgate.net This dimerization can be a key step in the formation of azobenzene-type compounds. The "head-to-head" coupling of aniline radicals, which would lead to azobenzene derivatives, has been considered in the electrochemical oxidation of other chloroanilines, though in some cases, "head-to-tail" coupling to form diphenylamine (B1679370) derivatives is the major route. researchgate.net

The biotransformation of aromatic amines in the environment is a critical area of study. For instance, 3-chloro-2-methylphenylamine can be released into the environment through wastewater from azo dye manufacturing. nih.gov In soil, it may undergo covalent bonding with humic materials. echemi.com

Polymerization and Oligomerization Studies

The polymerization and oligomerization of aniline and its derivatives are well-established methods for producing conductive polymers with various applications. While direct polymerization studies specifically focusing on this compound are not extensively covered in the provided results, the electrochemical studies of related chloroanilines provide insights into this area.

The in-situ electrochemical polymerization of 4-chloroaniline (B138754) on a graphitized mesoporous carbon electrode has been shown to produce a redox-active polymer film. researchgate.net The proposed mechanism involves the formation of an aniline cation radical, followed by head-to-tail coupling and elimination of the para-substituent (chlorine). researchgate.net This process leads to the formation of a polyaniline film. It is plausible that this compound could undergo similar electrochemical polymerization, although the substitution pattern would influence the regiochemistry of the polymer linkages and the properties of the resulting polymer. The presence of the methyl and chloro groups would affect the electronic and steric environment of the aniline monomer, thereby impacting the polymerization process and the characteristics of the final polymer or oligomer.

Iv. Derivatization and Analog Development Based on 3 Chloro 2 Methylaniline

Synthesis of Novel Heterocyclic Compounds

The unique substitution pattern of 3-chloro-2-methylaniline, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, makes it a versatile precursor for the synthesis of various heterocyclic systems.

Thiazole (B1198619) rings are significant pharmacophores, and their synthesis from this compound has been successfully demonstrated. A key synthetic route is the Hantzsch thiazole synthesis. mdpi.commdpi.com This method involves a two-step sequence starting from this compound. mdpi.com

First, this compound (1) is reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of concentrated hydrochloric acid under reflux conditions to yield the intermediate, 3-chloro-2-methylphenylthiourea (2). mdpi.com Subsequently, this thiourea (B124793) derivative is cyclized with an α-haloketone, such as 4-fluorophenacyl bromide (4), in ethanol (B145695) to produce the final N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (5). mdpi.commdpi.com

The formation of the thiazole derivative can be confirmed through various spectroscopic methods. For instance, the infrared (IR) spectrum of the product would show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=N stretching, confirming the successful synthesis. mdpi.com

Table 1: Synthesis of a Thiazole Derivative from this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound, Ammonium thiocyanate | Concentrated HCl, Reflux | 3-Chloro-2-methylphenylthiourea |

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides. The synthesis of azetidinone derivatives can be achieved from anilines through the formation of Schiff bases followed by cycloaddition. A general and versatile method for constructing the 2-azetidinone ring is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov

The synthesis typically begins with the condensation of an aniline (B41778), such as this compound, with an appropriate aldehyde to form a Schiff base (an imine). This Schiff base is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534). nih.gov The triethylamine acts as a base to generate a ketene from the chloroacetyl chloride, which then undergoes a cycloaddition reaction with the imine to form the 3-chloro-substituted azetidinone ring. nih.govnih.gov The stereochemistry of the resulting azetidinone can be influenced by the reaction conditions and the nature of the substituents on the reactants.

Table 2: General Synthesis of Azetidinone Derivatives

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation | Aniline (e.g., this compound), Aldehyde | Acid catalyst (e.g., glacial acetic acid), Ethanol, Reflux | Schiff Base (Imine) |

Development of Conjugates and Hybrid Molecules

The chemical structure of this compound allows for its incorporation into larger, more complex molecules, leading to the development of conjugates and hybrid molecules. These molecules combine the structural features of this compound with other chemical moieties to achieve specific properties.

An example of this is the synthesis of diarylisoxazole-3-carboxamides. In this process, this compound can be used as an aniline coupling partner. It is reacted with an isoxazole-core-containing carboxylic acid in the presence of a coupling agent like thionyl chloride and a base such as triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction forms an amide bond, effectively creating a hybrid molecule that conjugates the 3-chloro-2-methylphenyl group with an isoxazole (B147169) scaffold. Research into such compounds has shown that the 3-chloro-2-methylphenylanilino analogue can exhibit significant biological activity.

Another approach to creating hybrid molecules is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition. This method can be used to link a 1,2,3-triazole moiety to other molecular fragments. researchgate.net While not exclusively focused on this compound, this synthetic strategy allows for the inclusion of substituents like "3-chloro-2-methyl" on one of the reacting partners, thereby generating complex hybrid structures. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and interactions. For derivatives of this compound, SAR studies focus on the impact of substituent modifications and conformational preferences.

The substituents on the aniline ring of this compound have a profound effect on the reactivity and properties of its derivatives.

Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group. This property decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. nih.gov However, it can activate the ring towards nucleophilic aromatic substitution. The presence of chlorine can also influence the lipophilicity and metabolic stability of the molecule.

Methyl Group: The methyl group at the 2-position is a mild electron-donating group through hyperconjugation. Its primary influence, however, is often steric. Being in the ortho position to the amino group, it can create steric hindrance that affects the planarity of the molecule and its ability to interact with biological targets. nih.gov This steric bulk can also protect the catalyst's active sites in certain chemical reactions. nih.gov

The combination of these electronic and steric effects is critical. For example, in diarylisoxazole-3-carboxamide derivatives, the presence of the 3-chloro-2-methylphenyl moiety was found to result in potent compounds. This highlights the synergistic effect of the chloro and methyl groups in defining the molecule's interaction profile.

The three-dimensional conformation of a molecule is critical for its ability to be recognized by and interact with other molecules, such as biological receptors or chiral stationary phases in chromatography.

For derivatives of this compound, the ortho-methyl group plays a significant role in determining the molecule's preferred conformation. It can force the phenyl ring to adopt a non-planar orientation relative to the rest of the molecule. This conformational preference can be advantageous, as the methyl group might fit into a hydrophobic pocket of a target protein, enhancing binding affinity. mdpi.com

Conformational analysis of related substituted anilines, such as 4-chloro-2-methylaniline, has been performed using spectroscopic techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, complemented by quantum chemical calculations. These studies help to elucidate the stable geometries and vibrational modes of the molecules.

V. Analytical Chemistry of 3 Chloro 2 Methylaniline in Research Contexts

Spectroscopic Characterization in Research

Spectroscopy is fundamental to the structural identification of 3-chloro-2-methylaniline, with each method providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H-NMR spectrum of this compound, the methyl protons (–CH₃) appear as a singlet, while the amine protons (–NH₂) also produce a singlet. The aromatic protons show complex splitting patterns (multiplets) due to their coupling with each other.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the two carbons bonded to the chlorine and amino groups, and the other four aromatic carbons. Studies on related chloro-methyl anilines have utilized ¹³C-NMR for detailed structural analysis. ahievran.edu.tr

Table 1: Representative NMR Data for Chloro-methylaniline Derivatives Note: Exact chemical shifts for this compound can vary based on the solvent and experimental conditions. The data below is for a related isomer, 4-chloro-2-methylaniline, to illustrate typical ranges.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.1 | Singlet | -CH₃ |

| ~3.7 | Singlet | -NH₂ | |

| ~6.6-7.0 | Multiplet | Aromatic H | |

| ¹³C | ~17.0 | -CH₃ | |

| ~115-145 | Aromatic C |

This table is illustrative. For precise assignments of this compound, specific experimental data should be consulted.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in this compound by probing their characteristic vibrational modes.

N-H Stretching: The amino (NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the methyl (CH₃) group's C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring's carbon-carbon double bond stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually occurs in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Comprehensive vibrational analyses have been performed on related isomers like 2-chloro-4-methylaniline (B104755) and 4-chloro-2-methylaniline, providing a basis for interpreting the spectra of this compound. google.comnih.gov Experimental IR spectra for the compound are available in spectral databases. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The mass spectrum is characterized by a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed, which is a key identifier for chloro-containing compounds. miamioh.edu

The molecular ion of this compound has a nominal mass of 141 g/mol . nih.gov The fragmentation pattern would likely involve the loss of the chlorine atom or the methyl group. The most prominent peaks in the GC-MS data are often the molecular ion (m/z 141) and the M-1 peak (m/z 140). nih.govnih.gov

Table 2: Predicted Mass Spectrometry Peaks for this compound

| m/z (mass/charge) | Identity | Notes |

| 141 | [M]⁺ (with ³⁵Cl) | Molecular Ion |

| 143 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, approx. 1/3 intensity of M⁺ |

| 106 | [M-Cl]⁺ | Loss of Chlorine |

UV-Visible spectroscopy measures the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically arising from π→π* and n→π* transitions of the benzene (B151609) ring and its substituents. slideshare.net The amino (–NH₂) and chloro (–Cl) groups act as auxochromes, modifying the absorption maxima (λmax) and intensity of the benzene ring's electronic transitions. slideshare.net Studies on similar molecules like 2- and 3-methylaniline show optical transitions in the UV-Vis spectrum. researchgate.net The Sadtler Research Laboratories spectral collection reports a UV absorption maximum at 1301 nm, though this value seems unusually high and may refer to a specific collection number rather than wavelength. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. tcichemicals.com In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (retention time) is a characteristic property that helps in its identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity analysis.

GC is frequently coupled with Mass Spectrometry (GC-MS), which provides definitive identification of the main compound and any impurities present by analyzing their mass spectra. nih.gov Purity levels of 99% for this compound have been reported using GC analysis in various synthetic procedures. google.com The compound is listed as an analyte in established environmental testing methods like EPA Method 8270D, which uses GC/MS. epa.gov It has also been analyzed in water samples using specialized microextraction techniques followed by GC. sci-hub.se

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, particularly in the context of impurity profiling. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

A validated RP-HPLC method has been developed for the simultaneous determination of tolfenamic acid and its two major impurities, one of which is this compound (CMA). researchgate.netsigmaaldrich.com This method demonstrates high accuracy, selectivity, and precision. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent. For instance, a mixture of 0.05 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (adjusted to pH 3) and acetonitrile (B52724) in a 45:55 (v/v) ratio has proven effective. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte shows significant absorbance, such as 230 nm. researchgate.net Under these conditions, calibration curves for CMA have been established in the concentration range of 0.01-0.1 µg/mL. researchgate.net

The mobile phase composition is a critical parameter that can be adjusted to optimize separation and compatibility with different detectors. A simple mobile phase of acetonitrile, water, and phosphoric acid is often sufficient for UV detection. sielc.com However, for applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid must be replaced with a volatile alternative like formic acid to ensure compatibility with the MS interface. sielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 | Newcrom C18 |

| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 3) : Acetonitrile (45:55, v/v) | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Flow Rate | 1 mL/min | Not Specified |

| Detection | UV at 230 nm | UV (wavelength not specified), MS-compatible with formic acid |

| Application | Quantitative determination as an impurity in Tolfenamic Acid researchgate.netsigmaaldrich.com | Analysis and isolation of impurities sielc.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving this compound. umass.edulibretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, chemists can qualitatively observe the consumption of reactants and the formation of products over time. umass.edumit.edu

The separation on a TLC plate depends on the differential partitioning of compounds between the stationary phase and the mobile phase. umass.edu For separating this compound, standard silica (B1680970) gel 60F254 plates are commonly used as the polar stationary phase. researchgate.net A mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A multi-component solvent system of hexane, chloroform, acetone, and acetic acid in a ratio of 75:25:20:0.1 (v/v/v/v) has been successfully used to separate this compound from other compounds like tolfenamic acid and 2-chlorobenzoic acid. researchgate.net In some applications, aluminum oxide plates have also been used as the stationary phase. unipi.it

After developing the plate, the separated spots are visualized, often using a UV lamp, as aromatic compounds like this compound typically absorb UV light and appear as dark spots on a fluorescent background. umass.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and helps in its identification. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not readily found in the searched literature, the structure of its hydrochloride salt, 3-Chloro-2-methylanilinium chloride monohydrate (C₇H₉ClN⁺·Cl⁻·H₂O), has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net

This analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The asymmetric unit of the title compound consists of one 3-chloro-2-methylanilinium cation, one chloride anion, and one water molecule. nih.govresearchgate.net The crystal structure is stabilized by a network of hydrogen bonds, including N—H···Cl, N—H···O, and O—H···Cl interactions, which organize the molecules into a well-defined packing arrangement. nih.govresearchgate.net Such studies are fundamental to understanding the physical properties of the compound and how it interacts with other molecules. nih.gov The crystals for this analysis were obtained by the slow evaporation of an aqueous solution of this compound in hydrochloric acid. nih.govresearchgate.net

Table 2: Crystal Data for 3-Chloro-2-methylanilinium chloride monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉ClN⁺·Cl⁻·H₂O nih.govresearchgate.net |

| Molecular Weight | 196.07 g/mol nih.govresearchgate.net |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ nih.gov |

| Lattice Parameters | a = 7.434 Å, b = 7.475 Å, c = 16.785 Å nih.govresearchgate.net |

| Cell Volume (V) | 932.7 ų nih.govresearchgate.net |

| Molecules per Unit Cell (Z) | 4 nih.govresearchgate.net |

| Temperature of Data Collection | 293 K nih.govresearchgate.net |

Advanced hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex samples. ajpaonline.comajrconline.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the trace analysis and unambiguous identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. ajpaonline.com It is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. The NIST (National Institute of Standards and Technology) mass spectral library contains entries for this compound, facilitating its identification. nih.gov The mass spectrum is characterized by a molecular ion peak (m/z) at 141, corresponding to the molecular weight of the compound, and other significant fragment ions at m/z 106 and 140. nih.gov

In research contexts, GC-MS and its more advanced tandem version, GC-MS/MS, are used for the sensitive quantitation of related chloro-toluidine compounds in complex matrices. For example, a GC-MS/MS method was developed to determine residue levels of the avicide 3-chloro-p-toluidine hydrochloride (CPTH) in various avian tissues. unl.edu This method utilized multiple reaction monitoring (MRM) mode for high specificity and sensitivity, with a primary transition of m/z 140.9→106.2 used for quantitation. unl.edu GC-based methods are also used to monitor the purity of this compound during its synthesis. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for analyzing compounds that are not sufficiently volatile or stable for GC analysis. ajpaonline.comajrconline.org As mentioned previously, HPLC methods for this compound can be directly coupled to a mass spectrometer by using a volatile mobile phase additive like formic acid instead of phosphoric acid. sielc.com

LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it suitable for bioanalytical applications. nih.gov While a specific LC-MS/MS method for this compound was not detailed in the provided search results, methods for a wide range of other primary aromatic amines in human urine have been developed. nih.gov These methods typically use electrospray ionization (ESI) in positive ion mode and MRM for detection, achieving limits of detection in the low ng/mL range. nih.gov The development of such methods highlights the potential for applying LC-MS/MS to the trace-level detection of this compound in biological and environmental samples. However, it has been noted in comparative studies that while LC-MS/MS can be a faster and more selective method for many aniline (B41778) derivatives, it may show significantly lower ion yields for ortho-chloroaniline derivatives compared to their meta- and para-substituted counterparts, potentially impacting sensitivity. tandfonline.com

Vi. Computational Chemistry and Theoretical Studies of 3 Chloro 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For 3-chloro-2-methylaniline, these studies focus on its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ajrcps.com DFT calculations, such as those performed using the B3LYP functional, can determine the optimized molecular geometry, bond lengths, and bond angles. iucr.orgresearchgate.net For aniline (B41778) derivatives, the presence of substituents like chlorine and a methyl group significantly influences the charge distribution and planarity of the molecule. researchgate.net

DFT studies allow for the calculation of various electronic properties that describe the reactivity of this compound. The molecular electrostatic potential (MEP) map is a key output, which visualizes the charge distribution on the molecule's surface. epstem.net In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. epstem.net For substituted anilines, the electron-rich amino group and the aromatic ring are often key sites for chemical reactions. epstem.netresearchgate.net These computational approaches are instrumental in correlating electronic structure with chemical reactivity. ajrcps.com

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.orgepstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. iucr.org A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. iucr.orgniscpr.res.in

DFT calculations are employed to determine the energies of these frontier orbitals for molecules like this compound and its derivatives. mdpi.com For instance, studies on similar aromatic compounds have calculated HOMO-LUMO gaps to assess their reactivity. niscpr.res.inmdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). niscpr.res.in Fukui indices are another set of local reactivity descriptors that can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. ut.ee

Table 1: Key Concepts in Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. epstem.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. epstem.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. iucr.org |

| Fukui Indices | Local reactivity descriptors derived from electron density. | Predict the most reactive atomic sites in a molecule for different types of reactions. ut.ee |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely documented, this technique is highly relevant for understanding its behavior in various environments.

For related compounds, MD simulations have been used to investigate conformational flexibility, particularly when a molecule binds to a biological target like a protein. Simulations can capture the dynamic changes in both the ligand and the protein's active site, providing a more realistic model of the binding process than static docking methods. MD simulations could also be applied to study the solvation of this compound in different solvents or its behavior at interfaces, such as its potential to permeate biological membranes.

Docking Studies with Biological Macromolecules (e.g., Protein Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Table 2: Example of Docking Study Results for a this compound Derivative

| Compound Name | Target Protein | Finding | Significance |

|---|---|---|---|

| N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-3-chloro-2-methylaniline | Enoyl Acyl Carrier Protein (EACP) Reductase (InhA) | Showed minimum binding energy in silico. dovepress.com | Identified as a potential inhibitor for an antitubercular drug target. dovepress.com |

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. mjcce.org.mk These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Calculations can predict vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis spectra). mjcce.org.mkresearchgate.net For example, DFT calculations on related molecules like 3-chloro-4-methyl aniline and 2-chloro-6-methylaniline (B140736) have been performed to compute their vibrational spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity, leading to excellent agreement with experimental data. researchgate.netresearchgate.net Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts with high accuracy. researchgate.net These computational tools allow for a detailed assignment of spectral bands to specific molecular motions or electronic transitions. mjcce.org.mksemanticscholar.org

Vii. Environmental and Toxicological Research of 3 Chloro 2 Methylaniline

Ecotoxicity and Environmental Fate Studies

Degradation Pathways in Environmental Compartments

Atmospheric Half-life: